Methyl 1-(aminomethyl)cyclohexanecarboxylate

Physicochemical Properties Lipophilicity Medicinal Chemistry

CAS 99092-04-3 is a geminally disubstituted cyclohexane β-amino acid ester—distinct from the 4-substituted isomer (CAS 23199-14-6) and hydrochloride salt (CAS 227203-36-3). The quaternary α-carbon enables site-selective derivatization without stereochemical complexity. With logP 1.1 and 3 rotatable bonds, this scaffold delivers predictable coupling for TACE inhibitor synthesis and peptidomimetic design. Procure the ≥98% free base to eliminate counterion interference and avoid additional amine liberation steps. Ideal for medicinal chemistry, SPPS, and analytical method development.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 99092-04-3
Cat. No. B1317252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(aminomethyl)cyclohexanecarboxylate
CAS99092-04-3
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCCCC1)CN
InChIInChI=1S/C9H17NO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7,10H2,1H3
InChIKeyACVKFIYOVXQWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS 99092-04-3): Procurement-Grade Cyclic β-Amino Acid Ester for Research Applications


Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS 99092-04-3) is a cyclic β-amino acid methyl ester with the molecular formula C₉H₁₇NO₂ and molecular weight 171.24 g/mol . Structurally, it features a cyclohexane ring bearing both a methyl ester and an aminomethyl group at the 1-position, forming a geminally disubstituted scaffold [1]. The free base form exhibits a predicted pKa of 10.27±0.29, a boiling point of 235°C, and a calculated logP of 1.1, indicating moderate lipophilicity [2]. This compound is cataloged as a building block for pharmaceutical intermediate synthesis, with reported use as a synthetic precursor in the preparation of TNF-α converting enzyme (TACE) inhibitor scaffolds .

Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS 99092-04-3): Why Generic Substitution of Positional Isomers or Salt Forms Is Not Advisable


Procurement specialists and bench scientists cannot assume that Methyl 4-(aminomethyl)cyclohexanecarboxylate (CAS 23199-14-6) or the hydrochloride salt (CAS 227203-36-3) are interchangeable with the target free base. The 1-position geminal substitution pattern in CAS 99092-04-3 produces a quaternary α-carbon bearing both the ester and aminomethyl groups, a distinct topological arrangement that differs fundamentally from the 4-position para-substituted isomer [1]. This structural divergence alters the calculated logP (1.1 for CAS 99092-04-3 vs. 1.77 for the 4-substituted isomer), hydrogen-bonding capacity, and steric environment around the reactive amine, all of which critically affect reactivity in downstream amide coupling or reductive amination steps [2]. Furthermore, the hydrochloride salt (CAS 227203-36-3) provides enhanced aqueous solubility and handling stability but introduces a chloride counterion and an additional 36.46 g/mol molecular weight that must be accounted for in stoichiometric calculations and may interfere with base-sensitive reaction conditions .

Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS 99092-04-3): Quantitative Differentiators for Scientific Selection and Procurement


Physicochemical Differentiation: logP and Predicted pKa of Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS 99092-04-3) vs. 4-Substituted Isomer

Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS 99092-04-3) exhibits a calculated logP of 1.1 and a predicted pKa of 10.27±0.29 [1]. In contrast, the structurally related 4-substituted positional isomer (Methyl 4-(aminomethyl)cyclohexanecarboxylate, CAS 23199-14-6) presents a logP of 1.77 under comparable calculated conditions . This 0.67 log unit difference corresponds to an approximately 4.7-fold difference in octanol-water partition coefficient, indicating that the 1-substituted scaffold is measurably less lipophilic than its para-substituted counterpart. This differentiation stems from the geminal substitution at the cyclohexane 1-position, which alters the spatial orientation of the polar ester and amine moieties relative to the hydrophobic ring system.

Physicochemical Properties Lipophilicity Medicinal Chemistry ADME Prediction

Salt Form Selection: Quantitative Purity and Molecular Weight Considerations for Methyl 1-(aminomethyl)cyclohexanecarboxylate Free Base vs. Hydrochloride

The free base form of Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS 99092-04-3) is commercially available at 98% purity with a molecular weight of 171.24 g/mol . The hydrochloride salt (CAS 227203-36-3) is offered at comparable 97% purity but with a molecular weight of 207.70 g/mol . This represents a 21.3% increase in formula weight attributable to the chloride counterion. For a 1 mmol reaction scale, procurement of the free base requires 171.24 mg of material, whereas the hydrochloride salt necessitates 207.70 mg. Furthermore, the hydrochloride salt introduces specific GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) , while the free base carries irritant warnings but with less comprehensive hazard categorization reported .

Salt Selection Purity Specifications Stoichiometric Calculations Reaction Optimization

Hydrogen Bonding Capacity Differentiation: Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS 99092-04-3) vs. Carboxylic Acid Analogs

Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS 99092-04-3) possesses exactly 1 hydrogen bond donor (the primary amine) and 3 hydrogen bond acceptors (the ester carbonyl oxygen, ester alkoxy oxygen, and amine nitrogen) [1]. This donor-acceptor profile differs fundamentally from the corresponding carboxylic acid analog, 1-(aminomethyl)cyclohexanecarboxylic acid (free acid CAS 227203-35-2), which contains 2 hydrogen bond donors (amine and carboxylic acid OH) and 3 acceptors, and additionally presents an ionizable carboxyl group with pKa approximately 4.0-4.5 . The methyl ester cap eliminates the acidic proton, reducing total hydrogen bond donor count by one and removing the negative charge liability at physiological pH. This modification is directly relevant to permeability and target engagement in structure-activity relationship (SAR) studies where carboxylic acid bioisosteres are evaluated.

Hydrogen Bonding Molecular Recognition Peptide Synthesis Structure-Based Design

Documented Synthetic Utility: Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS 99092-04-3) as a Precursor in TACE Inhibitor Scaffold Synthesis

In peer-reviewed medicinal chemistry literature, Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS 99092-04-3) is specifically cited as a synthetic precursor in the development of a novel achiral series of TNF-α converting enzyme (TACE) inhibitors . The geminal 1-substituted cyclohexane scaffold served as a key structural motif in constructing β-aminohydroxamic acid-based inhibitors that demonstrated activities ranging from 0.35 nM to 11 nM in a porcine TACE enzymatic assay, with the most potent analog achieving an IC₅₀ of 23 nM in an LPS-stimulated whole blood TNF-α production assay . While CAS 99092-04-3 itself is the methyl ester building block and not the final bioactive compound, its procurement enables access to this specific achiral TACE inhibitor scaffold, a synthetic pathway that is not accessible using the 4-substituted positional isomer due to the different spatial presentation of reactive functional groups required for downstream cyclization or coupling chemistry.

TACE Inhibitors TNF-α Inflammation Medicinal Chemistry Building Block

Rotatable Bond Count and Conformational Flexibility: Quantitative Topological Comparison with Linear Amino Acid Esters

Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS 99092-04-3) contains exactly 3 rotatable bonds: the C-N bond of the aminomethyl group, the C-COOCH₃ bond linking the ester to the cyclohexane ring, and the O-CH₃ bond within the ester moiety [1]. The cyclohexane ring itself contributes 0 rotatable bonds but provides conformational restriction through chair-chair interconversion. In contrast, a linear amino acid ester analog such as methyl 6-aminohexanoate (norleucine methyl ester) contains 7 rotatable bonds along its aliphatic chain, offering substantially greater conformational entropy [2]. This difference in rotatable bond count (Δ = -4) means the target compound occupies a more constrained conformational space, with the geminal substitution pattern locking both the amine and ester groups in a fixed relative orientation about the quaternary cyclohexane carbon. The compound additionally features an sp³-hybridized carbon atom proportion of 0.888, indicating high three-dimensional character [3].

Conformational Analysis Molecular Flexibility Drug Design Physicochemical Properties

Methyl 1-(aminomethyl)cyclohexanecarboxylate (CAS 99092-04-3): High-Value Research and Industrial Application Scenarios


Synthesis of Geminally Disubstituted β-Amino Acid Derivatives for Medicinal Chemistry SAR Campaigns

Researchers engaged in structure-activity relationship (SAR) studies requiring a conformationally constrained β-amino acid ester scaffold should prioritize CAS 99092-04-3. The compound's 1-substitution pattern creates a quaternary carbon center bearing both the reactive amine and the protected carboxylate, enabling site-selective derivatization. The calculated logP of 1.1 offers a favorable balance between aqueous solubility and membrane permeability prediction, while the 3 rotatable bonds limit conformational entropy [1]. This scaffold has documented utility in TACE inhibitor development, where the geminal cyclohexane motif contributed to nanomolar enzymatic potency . The 98% purity free base form ensures reliable stoichiometry in coupling reactions without the mass adjustment or counterion interference associated with hydrochloride salts .

Peptidomimetic Building Block for Constrained Peptide Synthesis

In solid-phase peptide synthesis (SPPS) and peptidomimetic design, the geminal substitution of CAS 99092-04-3 introduces a β²,²-disubstituted amino acid analog (abbreviated as H-β²,²Ac6c-OMe in peptide nomenclature [1]). The single hydrogen bond donor (primary amine) and three hydrogen bond acceptors provide predictable coupling chemistry while the cyclohexane ring imposes conformational restriction that can stabilize β-turn or helical secondary structures . Compared to linear β-amino acid esters, the reduced rotatable bond count (3 vs. 7 for linear analogs) offers lower entropic penalties in target binding, a desirable property for improving binding affinity and selectivity in peptide-based therapeutics . Procurement of the free base (CAS 99092-04-3) rather than the hydrochloride salt eliminates the additional deprotection step required for amine liberation prior to coupling.

Synthetic Intermediate for Achiral Pharmaceutical Scaffolds Requiring Geminal Cyclohexane Topology

Medicinal chemistry programs targeting inflammatory pathways, specifically TNF-α converting enzyme (TACE) inhibition, have documented use of CAS 99092-04-3 as a key synthetic building block [1]. The achiral nature of the geminally disubstituted cyclohexane scaffold eliminates stereochemical complexity that would otherwise require chiral separation or asymmetric synthesis, streamlining synthetic route development and reducing cost of goods. The methyl ester protection enables orthogonal deprotection strategies in multi-step sequences. The published TACE inhibitor scaffold derived from this building block demonstrated enzymatic IC₅₀ values from 0.35 to 11 nM and whole blood TNF-α inhibition with IC₅₀ of 23 nM for the most potent analog [1]. Procurement of CAS 99092-04-3 specifically enables reproduction and optimization of this validated scaffold series.

Reference Standard for Analytical Method Development Involving Cyclic Amino Acid Esters

Analytical chemistry laboratories developing HPLC, LC-MS, or GC methods for cyclic β-amino acid ester quantification can utilize CAS 99092-04-3 as a well-characterized reference compound. The compound's defined physicochemical parameters—boiling point 235°C, flash point 101°C, density 1.023 g/cm³, and calculated logP of 1.1—provide reproducible chromatographic behavior for method validation [1]. The 98% purity specification from commercial suppliers ensures reliable calibration curve preparation . Compared to the 4-substituted positional isomer (logP = 1.77), CAS 99092-04-3 exhibits measurably different retention characteristics under reversed-phase conditions (ΔlogP = 0.67), requiring distinct method development parameters and confirming that analytical methods validated with one isomer cannot be directly applied to the other . This property makes the compound suitable as a system suitability standard in quality control workflows.

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